(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
Description
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O3S/c1-3-25-11-10-22-16-9-8-13(24-2)12-17(16)26-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJOBLUYSQNYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves multi-step organic reactions One common synthetic route includes the formation of the benzo[d]thiazole core, followed by functionalization with ethoxyethyl and methoxy groupsReaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using reagents like sodium azide or potassium cyanide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines
Scientific Research Applications
Antimicrobial Activity
The benzothiazole scaffold is prevalent in many clinically used antibiotics. Compounds similar to (Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide have demonstrated significant antimicrobial activity against various pathogens. The presence of the methoxy and ethoxy groups may enhance solubility and bioavailability, making them promising candidates for further development in treating infections.
Anticancer Potential
Research indicates that compounds with similar structures exhibit anticancer properties. The unique combination of substituents in this compound may allow it to interact effectively with biological targets involved in cancer pathways. Initial studies suggest that it may inhibit specific enzymes or modulate receptor activity, contributing to its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally related compounds can be beneficial. Below is a summary table comparing key features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Iodine substituent; methoxy and ethoxy groups | Potential antimicrobial and anticancer activity |
| (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) | Bromine at position 6; propargyl group | Altered reactivity; potential for different biological activity |
| (E)-N-(6-bromo-3-(methoxymethyl)benzo[d]thiazol-2(3H)-ylidene) | Different nitrogen substitution | Varies in biological activity compared to related compounds |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of benzothiazole derivatives in various therapeutic areas. For instance:
- Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Anticancer Activity : Another research project focused on synthesizing derivatives of benzothiazole, including those similar to this compound, found promising results in inhibiting tumor growth in vitro and in vivo models .
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and related benzothiazole/benzamide derivatives:
*Calculated based on molecular formula.
Key Observations:
The iodine atom may improve target affinity compared to fluorine or methyl groups in other analogs .
Synthetic Accessibility : Yields for benzothiazole-ylidene derivatives vary widely (e.g., 63% in vs. 82% for thiadiazole analogs in ), likely due to steric and electronic effects of substituents .
Pharmacological Potential: Adamantyl- and naphthoquinone-containing analogs () exhibit enzyme inhibition, suggesting that the target compound’s benzothiazole core could be tailored for similar applications. However, its 2-ethoxyethyl group may enhance solubility compared to bulky adamantyl substituents .
Patent Relevance : Trifluoromethylbenzothiazole acetamides () highlight the therapeutic interest in benzothiazole derivatives, though the target compound’s iodine substituent offers a distinct pharmacophore for exploration .
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 434.5 g/mol. The structure incorporates functional groups that suggest diverse biological activities, particularly due to the presence of the benzothiazole moiety, which is known for its pharmacological significance.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit potent antibacterial and antifungal activities. For example:
- Antibacterial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range indicating significant efficacy against resistant strains .
- Antifungal Activity : Compounds derived from benzothiazoles have also demonstrated antifungal properties against species such as Candida albicans, suggesting their potential use in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cytotoxicity : In vitro tests on tumorigenic cell lines have shown that this compound exhibits selective cytotoxicity, with EC50 values indicating effective inhibition of cancer cell proliferation while sparing normal cells . For instance, certain derivatives have shown EC50 values as low as 30 ng/mL against specific cancer cell lines.
Anti-inflammatory Activity
Research indicates that benzothiazole derivatives can act as anti-inflammatory agents by inhibiting inflammatory pathways. The mechanism often involves the modulation of cytokine release and the inhibition of enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Benzothiazole Ring | Antimicrobial, anticancer |
| Iodine Substitution | Enhanced reactivity and potential biological interactions |
| Ethoxyethyl Group | Improved solubility and bioavailability |
Case Studies
- Antibacterial Efficacy : A study by Ramachandran et al. demonstrated that benzothiazole derivatives synthesized with various substitutions exhibited significant antibacterial activity against multiple strains, with some compounds outperforming standard antibiotics in MIC tests .
- Cytotoxicity Assessment : In a recent study published in Bioorganic & Medicinal Chemistry Letters, several derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications to the benzothiazole structure significantly enhanced cytotoxicity compared to unmodified compounds .
Q & A
Q. How does the 2-ethoxyethyl group influence pharmacological activity compared to analogs?
- Methodological Answer : Synthesize analogs with varying alkyl chains (e.g., methyl, propyl) and compare logD values (octanol-water partitioning). SAR studies reveal the 2-ethoxyethyl group enhances blood-brain barrier penetration in neuroactive analogs. Competitive radioligand assays quantify receptor affinity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
